Product packaging for 2,6-Dichloroisonicotinamide(Cat. No.:CAS No. 89281-13-0)

2,6-Dichloroisonicotinamide

Cat. No.: B1350679
CAS No.: 89281-13-0
M. Wt: 191.01 g/mol
InChI Key: CFYBBFGXTQBLQV-UHFFFAOYSA-N
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Description

2,6-Dichloroisonicotinamide is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is of significant interest in scientific research, particularly in the fields of agricultural chemistry and medicinal chemistry. In agricultural research, derivatives based on the 2,6-dichloroisonicotinic acid scaffold are recognized as potent synthetic elicitors, which are compounds that can activate Systemic Acquired Resistance (SAR) in plants . SAR is a naturally occurring defense mechanism that makes plants more resistant to a broad spectrum of pathogens, including viruses, bacteria, and fungi . As a key intermediate, 2,6-Dichloroisonicotinicamide provides a versatile platform for the synthesis of novel compounds designed to protect crops by stimulating their innate immune systems . In a pharmacological context, the isonicotinamide core is a known structure in drug discovery. Research has identified it as a robust scaffold for developing small molecules that can act as dual modulators for nuclear receptors like FXR and GPBAR1, which are relevant to metabolic diseases . This highlights the compound's potential utility as a building block in the development of new therapeutic agents. The product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2N2O B1350679 2,6-Dichloroisonicotinamide CAS No. 89281-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYBBFGXTQBLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381861
Record name 2,6-Dichloroisonicotinamide
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URL https://comptox.epa.gov/dashboard/DTXSID00381861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89281-13-0
Record name 2,6-Dichloroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloroisonicotinamide
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Synthetic Methodologies for 2,6 Dichloroisonicotinamide and Its Analogs

Established Synthetic Pathways to the 2,6-Dichloroisonicotinamide Core

The construction of the this compound scaffold relies on fundamental organic reactions, primarily focusing on the formation of the carboxamide and the halogenation of the pyridine (B92270) ring.

Carboxamide Formation Reactions

The conversion of the carboxylic acid group of 2,6-dichloroisonicotinic acid into the primary amide, this compound, is a key synthetic step. This transformation can be achieved through several standard methods. A common approach involves the activation of the carboxylic acid, typically by converting it into a more reactive intermediate such as an acid chloride. This is often accomplished by treating 2,6-dichloroisonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia (NH₃) or an ammonia equivalent to form the desired amide.

Alternatively, peptide coupling reagents can be employed for the direct amidation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for a direct reaction with an amine source under milder conditions. Amide derivatives of 2,6-dichloroisonicotinic acid have been synthesized and studied for their biological activities. researchgate.net

Halogenation Strategies on Pyridine Scaffolds

A crucial step in the synthesis of the this compound core is the introduction of chlorine atoms at the 2 and 6 positions of the pyridine ring. A well-established method for producing the precursor, 2,6-dichloroisonicotinic acid, starts from citrazinic acid. chemicalbook.com This process involves heating citrazinic acid with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a phase-transfer catalyst like tetraethylammonium chloride. chemicalbook.com This reaction effectively replaces the hydroxyl groups and the hydrogen atom on the pyridine ring with chlorine atoms, yielding the 2,6-dichloroisonicotinic acid in good yield. chemicalbook.com

Advanced Derivatization Approaches

Further modification of the this compound core can be achieved through advanced synthetic methods, with palladium-catalyzed cross-coupling reactions being particularly powerful for creating carbon-carbon bonds and introducing a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the selective formation of new bonds at the chlorinated positions of the pyridine ring.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound or its derivatives, this reaction allows for the introduction of aryl or heteroaryl substituents at the 2 and/or 6 positions. The reaction typically involves a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a base, and a suitable solvent. This method is highly valued for its tolerance of a wide variety of functional groups on both coupling partners. researchgate.net

A significant challenge and area of interest in the cross-coupling of dihalopyridines is controlling the regioselectivity—that is, determining which of the two halogen atoms reacts. For symmetrically substituted 2,6-dichloropyridines, the two positions are electronically equivalent. However, the presence of other substituents on the pyridine ring can influence the electronic environment and, consequently, the site of the reaction. rsc.org

Research has shown that for substituted 2,6-dichloropyridines, the regioselectivity of the Suzuki-Miyaura coupling can be directed by the electronic nature of these substituents. rsc.org For example, an electron-withdrawing trifluoromethyl (CF₃) group at the 3-position of a 2,6-dichloropyridine directs the Suzuki-Miyaura coupling to the C2 position. rsc.org Conversely, a carboxylic acid group at the C3 position can direct the reaction to the C6 position under certain conditions, while different catalyst systems can favor reaction at the C2 position. rsc.org This ability to control the site of arylation is crucial for the rational design and synthesis of specific, complex derivatives of this compound. The choice of palladium catalyst, ligands, and reaction conditions can also play a critical role in determining the outcome of the reaction. nih.gov

Below is an interactive data table summarizing the regioselectivity in Suzuki-Miyaura coupling of substituted 2,6-dichloropyridines.

Substituent at C3Catalyst SystemMajor Product
-CF₃Pd(OAc)₂/K₃PO₄Coupling at C2
-COOHPd(OAc)₂/PPh₃/Na₂CO₃Coupling at C6
-COOHPd₂(dba)₃·CHCl₃/K₂CO₃Coupling at C2
Impact of Ligand and Reaction Conditions on Site-Selectivity

The site-selectivity in the functionalization of pyridine rings is a significant challenge in organic synthesis due to the presence of multiple C-H bonds and the directing effect of the nitrogen atom. acs.org The electronic properties of the pyridine ring often favor functionalization at the C2 and C4 positions. nih.gov However, strategic selection of ligands and optimization of reaction conditions can override this inherent reactivity, enabling selective functionalization at other positions.

Recent studies have demonstrated that bifunctional ligands can play a crucial role in directing metal catalysts to specific C-H bonds. For instance, a bifunctional N-heterocyclic carbene (NHC) ligand has been shown to recruit and position a pyridine substrate via aluminum anchorage, bringing it into the vicinity of a nickel catalyst. nih.gov This directive effect not only enhances catalytic reactivity but also reverses the conventional C2/C4 site-selectivity, favoring C3-alkenylation. nih.gov The assembly of a macrocyclophane-like intermediate through reversible aluminum coordination is believed to be key to achieving this remarkable reactivity and site-selectivity. nih.gov

The choice of the metal catalyst and its coordination environment is also critical. For example, rhodium and iridium complexes with a boryl/bis(phosphine) PBP pincer ligand have been shown to selectively activate the C-H bond at the 2-position of pyridine. rsc.org The nature of the non-pincer ligands on the transition metal can influence the connectivity of the resulting 2-pyridyl fragment, leading to either B-N/C-M or B-C/N-M bonding. rsc.org

Furthermore, palladium-catalyzed C-H arylation of pyridines has been achieved with high regioselectivity at the 3- and 4-positions by taking advantage of electronic effects. nih.gov The repulsion between the nitrogen lone pair and the polarized C-Pd bond disfavors palladation at the C2/C6 positions. nih.gov Concurrently, an electron-withdrawing group at the 3-position increases the acidity of the C4-H bond, facilitating C4-arylation. nih.gov The flexibility of this method allows for adaptation to challenging substrates by modifying the carboxylic acid ligand or using silver salts. nih.gov

Table 1: Impact of Ligands on Site-Selectivity in Pyridine C-H Alkenylation

Ligand Catalyst System Position Selectivity Yield (%) Reference
Traditional Phosphines/NHCs Ni/Al C2/C4 Poor nih.gov
Bifunctional NHC (L1) Ni/Al C3 33 nih.gov
N-trifluoromethylacetyl glycine Pd(II) meta 85 acs.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings, including pyridine derivatives. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. openstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. openstax.orglibretexts.org

For pyridine and its derivatives, the nitrogen atom acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack, especially at the ortho and para positions. wikipedia.org This inherent reactivity makes SNAr a valuable tool for the synthesis of substituted pyridines. The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming a tetrahedral intermediate, followed by the elimination of the leaving group to restore aromaticity. libretexts.org

A variety of nucleophiles can be employed in SNAr reactions with activated aryl halides, including amines, alkoxides, and thiolates. The efficiency of the reaction is influenced by the nature of the nucleophile, the leaving group, the solvent, and the specific electron-withdrawing groups on the aromatic ring. In some cases, directed SNAr reactions can be achieved, where a directing group on the substrate controls the regioselectivity of the substitution. For example, an ortho-iodobenzamide can undergo a directed SNAr reaction with an amine in the presence of pyridine, leading to ortho-specific substitution without the need for a strong electron-withdrawing group on the arene. rsc.org

Amidation and Nitrile Conversions

The interconversion between amides and nitriles represents a valuable synthetic transformation. This compound, being a primary amide, can theoretically be synthesized from the corresponding nitrile or converted into it. The dehydration of primary amides to form nitriles can be achieved using various reagents. researchgate.net For instance, the pivaloyl chloride-pyridine system is an effective reagent for this transformation, proceeding under mild conditions with excellent yields for a range of aromatic, heterocyclic, and aliphatic amides. researchgate.net Another method involves the use of polymethylhydrosiloxane (PMHS) in the presence of catalytic amounts of ZnBr2 and propylphosphonic anhydride (T3P). researchgate.net

Conversely, the hydration of nitriles to amides is also a well-established process. This can be accomplished through acid or alkali-catalyzed hydrolysis under carefully controlled conditions to minimize the formation of the corresponding carboxylic acid. google.com A notable method for this conversion is the use of manganese dioxide in the presence of water, which allows for the conversion of nitriles to amides by heating. google.com Under more rigorous conditions, such as refluxing in the presence of an acid catalyst, nitriles can be hydrolyzed all the way to the carboxylic acid, proceeding through an amide intermediate. youtube.com

These conversions are synthetically useful for creating diverse molecular architectures. For example, a synthetic route could involve the creation of a nitrile from a carboxylic acid via an acyl chloride and an amide, which can then be further functionalized. youtube.com

Synthesis of Fused Pyrimidine Derivatives

Fused pyrimidine derivatives are a class of heterocyclic compounds with significant biological and medicinal importance. nih.gov The synthesis of these compounds often involves the use of pyrimidine precursors that can undergo cyclization reactions to form the fused ring system. This compound, with its reactive chloro substituents and amide functionality, can serve as a potential starting material for the synthesis of such derivatives.

Various synthetic strategies are available for constructing fused pyrimidine systems. nih.gov One common approach involves the reaction of a substituted pyrimidine with a bifunctional reagent that can react with two sites on the pyrimidine ring to form the new fused ring. For instance, 5,6-diaminouracils are key intermediates in the synthesis of pteridines, which are fused pyrimidine-pyrazine systems. mdpi.com These diaminouracils can be fused with α-bromoacetophenones to generate imine intermediates that can subsequently cyclize. mdpi.com

Another strategy involves multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. For example, a one-pot, three-component reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative can yield fused thiazine-dicarboxylates. mdpi.com Similarly, thiazole-pyrimidines can be synthesized through a three-component reaction of a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate. mdpi.com The development of new synthetic methods for pyrimidine-fused derivatives is an active area of research, with a focus on creating novel ligands with potential applications in medicinal chemistry. nih.gov

Novel Synthetic Strategies and Process Optimization

The development of novel synthetic strategies and the optimization of existing processes are crucial for the efficient and sustainable production of this compound and its analogs. This includes the use of advanced reagents, such as organozinc compounds, and the application of green chemistry principles to minimize environmental impact.

Organozinc Reagent-Based Synthesis

Organozinc reagents have emerged as powerful tools in organic synthesis due to their high functional group tolerance and good reactivity in cross-coupling reactions. uni-muenchen.de These reagents can be prepared by the direct insertion of activated zinc into organic halides. organic-chemistry.org The use of zinc powder in the presence of lithium chloride in tetrahydrofuran (THF) allows for a simple and high-yielding preparation of a broad range of functionalized aryl- and heteroarylzinc reagents at moderate temperatures. organic-chemistry.org

These organozinc reagents readily undergo transmetalation with transition metal catalysts, such as palladium, enabling a variety of cross-coupling reactions. orgsyn.org This approach provides a versatile method for introducing a wide range of substituents onto aromatic and heteroaromatic rings. For the synthesis of functionalized pyridines, pyridylzinc bromides can be prepared via the direct insertion of active zinc into the corresponding bromopyridines and subsequently coupled with various electrophiles. nih.gov

The development of solid organozinc pivalates offers advantages in terms of air and moisture stability. orgsyn.org These reagents can be prepared by directed metalation using TMPMgCl·LiCl followed by the addition of Zn(OPiv)2. orgsyn.org They readily participate in palladium- or cobalt-catalyzed cross-coupling reactions, as well as acylations and copper-catalyzed allylations. orgsyn.org

Table 2: Selected Organozinc-Based Cross-Coupling Reactions for Pyridine Functionalization

Organozinc Reagent Electrophile Catalyst Product Reference
2-Pyridylzinc bromide Various Not specified 2-Substituted Pyridine nih.gov
3-Pyridylzinc bromide Various Not specified 3-Substituted Pyridine nih.gov
Arylzinc pivalate Aryl halide Palladium or Cobalt Biaryl orgsyn.org
Heteroarylzinc pivalate Acyl chloride Not specified Heteroaryl ketone orgsyn.org

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the development of synthetic routes to minimize environmental impact and enhance sustainability. rsc.org This involves the use of eco-friendly materials, the reduction of hazardous waste, and the development of energy-efficient processes.

In the context of synthesizing compounds like this compound, green chemistry principles can be applied in several ways. The use of sustainable solvents is a key aspect. For example, visible-light-induced catalyst- and additive-free strategies have been developed for the synthesis of aroylated heterocycles in green solvents like dimethyl carbonate. rsc.org This approach avoids the use of traditional organic solvents and harsh reaction conditions.

The development of catalytic processes is another cornerstone of green chemistry, as it reduces the need for stoichiometric reagents and minimizes waste. The synthesis of 1,4-disubstituted 1,2,3-triazoles, for instance, has seen significant advances through the use of green catalysts and sustainable methodologies. rsc.org These approaches often involve the use of environmentally benign solvents and energy-efficient heating methods.

Preparation of Amide Derivatives of Isonicotinic and 2,6-Dichloroisonicotinic Acids

The primary method for the synthesis of amide derivatives of 2,6-dichloroisonicotinic acid involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the acylation of an amine. This approach is widely applicable and allows for the generation of a diverse range of N-substituted amides.

A representative synthetic pathway is the reaction of a substituted nicotinic acid, such as 5,6-dichloronicotinic acid (a structural isomer of 2,6-dichloroisonicotinic acid), with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with a substituted thiophen-2-amine under basic conditions to yield the desired N-(thiophen-2-yl) nicotinamide (B372718) derivative. nih.gov This methodology is directly analogous to the synthesis of this compound derivatives.

The general reaction scheme is as follows:

Step 1: Formation of the Acyl Chloride 2,6-Dichloroisonicotinic acid is treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to convert the carboxylic acid into the more reactive 2,6-dichloroisonicotinoyl chloride. This reaction is typically carried out in an inert solvent.

Step 2: Amidation The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution reaction leads to the formation of the corresponding N-substituted this compound. libretexts.org

The structures of the resulting amide derivatives are confirmed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.gov

Detailed Research Findings

Research into the synthesis of analogous compounds, such as N-(thiophen-2-yl) nicotinamide derivatives, provides valuable insights into the reaction conditions and potential yields for the preparation of this compound analogs. nih.gov In a study focused on creating novel fungicides, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing the nicotinic acid and thiophene moieties. nih.gov

The following table details the synthesis of several 5,6-dichloronicotinamide derivatives, which demonstrates the applicability of this method for halogenated nicotinic acids.

Table 1: Synthesis of N-(thiophen-2-yl) dichloronicotinamide Derivatives

Entry Substituted Thiophen-2-amine Product Yield (%)
1 Methyl 3-amino-4-methylthiophene-2-carboxylate Methyl 5-(5,6-dichloronicotinamido)-4-methylthiophene-2-carboxylate 72
2 Ethyl 3-amino-4-methylthiophene-2-carboxylate Ethyl 5-(5,6-dichloronicotinamido)-4-methylthiophene-2-carboxylate 75
3 Isopropyl 3-amino-4-methylthiophene-2-carboxylate Isopropyl 5-(5,6-dichloronicotinamido)-4-methylthiophene-2-carboxylate 71
4 Methyl 3-amino-4-cyanothiophene-2-carboxylate Methyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate 75

This data highlights the efficiency of the acyl chloride-mediated amidation for producing a variety of substituted amide derivatives in good yields. The methodology is robust and can be adapted for the synthesis of a wide array of this compound analogs by varying the amine component.

Biological Activities and Mechanistic Investigations of 2,6 Dichloroisonicotinamide Derivatives

Plant Immunity Modulation and Systemic Acquired Resistance (SAR) Induction

The compound 2,6-dichloroisonicotinic acid (INA), a derivative of 2,6-dichloroisonicotinamide, was one of the first synthetic chemicals demonstrated to activate Systemic Acquired Resistance (SAR) in plants. nih.gov SAR is a state of enhanced defense in which an initial localized infection primes the entire plant for a more rapid and effective resistance against a broad spectrum of secondary pathogen attacks. nih.gov

Efficacy as Elicitors of Plant Defense Responses

Derivatives of 2,6-dichloroisonicotinic acid have shown significant promise in stimulating plant immunity. researchgate.net Research has demonstrated that amide derivatives of isonicotinic acid and 2,6-dichloroisonicotinic acid exhibit higher biological activity in inducing SAR than their acid counterparts. researchgate.netresearchgate.net These compounds function as potent inducers of plant defense responses, which include the synthesis of pathogenesis-related (PR) proteins, key components of the plant's immune arsenal. nih.govnih.gov The process of enhancing the plant's defense capacity through such external compounds is known as priming. nih.govfrontiersin.org

Role in Reduction of Viral Infection Necrotic Areas (e.g., Tobacco Mosaic Virus)

The application of isonicotinic acid derivatives has been proven effective in combating viral infections in plants. Specifically, in studies using tobacco plants (Nicotiana tabacum var. Xanthi) infected with the Tobacco Mosaic Virus (TMV), these compounds have demonstrated a significant ability to reduce the necrotic areas caused by the virus. researchgate.net Amide derivatives of 2,6-dichloroisonicotinic acid have been reported to reduce viral infections by up to 92%. researchgate.netresearchgate.net The ability of these compounds to enhance resistance to TMV is directly correlated with their biological activity as defense elicitors. nih.govnih.gov Furthermore, research has shown that 2,6-dichloroisonicotinic acid can induce resistance to TMV through a signal transduction pathway that is sensitive to certain inhibitors, highlighting its specific mode of action in viral defense. nih.gov

Comparative Analysis with Natural and Synthetic Elicitors (e.g., Salicylic Acid, Acibenzolar S-methyl)

2,6-dichloroisonicotinic acid (INA) is often compared with the natural plant hormone salicylic acid (SA) and other synthetic elicitors like acibenzolar-S-methyl (ASM), also known as BTH. nih.govmdpi.com INA and SA are both powerful inducers of PR protein synthesis and enhanced disease resistance. nih.govnih.gov In fact, research suggests they share a common mechanism of action. nih.govnih.gov

Synthetic elicitors such as INA and ASM are often considered to have higher biological activity than some natural elicitors and may be more effective and less toxic to the plant than direct application of salicylic acid. researchgate.netmdpi.com All three compounds—SA, INA, and BTH—are believed to activate SAR through the same signaling pathway. nih.gov

Table 1: Comparative Features of Plant Defense Elicitors

Feature 2,6-Dichloroisonicotinic Acid (INA) Salicylic Acid (SA) Acibenzolar S-methyl (ASM/BTH)
Type Synthetic Elicitor nih.gov Natural Plant Hormone nih.gov Synthetic Elicitor nih.govfrontiersin.org
Primary Function Induces Systemic Acquired Resistance (SAR). nih.gov Endogenous signal for activating immune responses. nih.govfrontiersin.org Activates plant defense responses. frontiersin.org
Mechanism Inhibits catalase activity, leading to increased reactive oxygen species. nih.govnih.gov Shares the same mechanism of inhibiting catalase activity. nih.govnih.gov Activates the SA signaling pathway. nih.gov
Reported Efficacy Amide derivatives can reduce viral necrosis by up to 92%. researchgate.netresearchgate.net Induces resistance to TMV and accumulation of PR-proteins. nih.gov Effectively suppresses disease symptoms and reduces bacterial populations. frontiersin.org

Mechanisms of SAR Activation by Isonicotinic Acid Derivatives

The mechanism by which isonicotinic acid derivatives like INA activate SAR is closely linked to the salicylic acid signaling pathway. A key discovery revealed that INA, similar to salicylic acid, binds to and inhibits the enzymatic activity of catalase in tobacco plants. nih.govnih.gov Catalase is an enzyme that breaks down hydrogen peroxide. Its inhibition leads to an increase in intracellular levels of reactive oxygen species (ROS), such as hydrogen peroxide. nih.govnih.gov This accumulation of ROS is proposed to act as a secondary signal that plays a crucial role in inducing defense responses, including the expression of PR protein genes. nih.govnih.gov

This shared mechanism is supported by the observation that the ability of various INA analogues to inhibit tobacco catalase correlates directly with their effectiveness in inducing PR-1 gene expression and enhancing resistance to TMV. nih.govnih.gov Further studies have indicated that INA-induced resistance can occur without a corresponding accumulation of salicylic acid, suggesting it acts downstream of SA biosynthesis in the signaling pathway. researchgate.netsemanticscholar.org The process still involves NPR1, a key regulator in the salicylic acid-mediated defense pathway. researchgate.net

Phytotoxicity Assessments in Plant Immunity Studies

While synthetic elicitors are designed to protect plants, they can sometimes cause unintended harm, a phenomenon known as phytotoxicity. Symptoms of phytotoxicity can include stunted growth, chlorosis (yellowing of leaves), and tissue necrosis. researchgate.net Although some synthetic elicitors like INA and BTH are considered less toxic to plants than direct topical application of SA, careful assessment is necessary. mdpi.com The level of injury can depend on factors such as the plant species, its developmental stage, and the concentration of the compound applied. researchgate.net Specific phytotoxicity studies focused solely on this compound were not detailed in the reviewed literature, but it is a critical consideration in the development of any plant protection compound. ucanr.edu

Antimicrobial Applications

Beyond their role in plant immunity, derivatives of nicotinamide (B372718) and related structures have been investigated for direct antimicrobial properties against pathogenic bacteria and fungi. researchgate.net Various synthesized derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as against fungal strains like Aspergillus niger and Candida albicans. researchgate.net

For instance, studies on small molecule compounds derived from related chemical scaffolds have shown significant antimicrobial activities against oral streptococci, including S. mutans, S. gordonii, and S. sanguinis. nih.gov These compounds were effective against both planktonic (free-floating) bacteria and organized biofilm structures, which are notoriously resistant to antimicrobial agents. nih.gov The data below illustrates the antimicrobial efficacy of one such derivative, II-6s, against streptococcal biofilms.

Table 2: Antimicrobial Activity of Compound II-6s Against Oral Streptococci Biofilms

Organism MBIC (μg/ml) MBRC (μg/ml)
S. mutans 3.91 3.91
S. gordonii 3.91 7.81
S. sanguinis 3.91 62.5

Data sourced from a study on a related small molecule compound. nih.gov MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration to inhibit biofilm formation. MBRC (Minimum Biofilm Reduction Concentration) is the lowest concentration to kill existing biofilm bacteria.

Additionally, research into 2,6-disubstituted quinolines, another class of related compounds, has identified derivatives with fungicidal activity against Candida albicans and its biofilms. nih.gov The synthesis and evaluation of 2,6-dichlorobenzamide derivatives for antimicrobial and disinfectant properties have also been undertaken, indicating a broad interest in the antimicrobial potential of this chemical family. ipinnovative.com

Antifungal Activity, particularly against Zoospores

While direct studies on the antifungal activity of this compound against zoospores are not extensively documented in publicly available research, the broader class of nicotinamide derivatives has been a subject of investigation for their fungicidal properties. For instance, novel nicotinamide derivatives containing a 1,3,4-oxadiazole moiety have demonstrated a range of antifungal activities against various plant pathogenic fungi.

In a relevant study, a series of these derivatives were synthesized and evaluated for their efficacy against several fungal pathogens, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. The results, as summarized in the table below, indicate that while some compounds exhibited weak to moderate activity, others showed promise for further optimization.

Table 1: Antifungal Activity of Selected Nicotinamide Derivatives

Compound Inhibition Rate against G. zeae (%) Inhibition Rate against F. oxysporum (%) Inhibition Rate against C. mandshurica (%)
7a - 55.2 53.1
7b 46.4 51.1 49.9
7c 39.6 - 44.9
8 53.0 58.9 52.8
9a 43.2 63.2 59.8
9b 58.3 53.3 54.5
9c 45.6 47.6 49.3

Data sourced from a study on nicotinamide derivatives containing 1,3,4-oxadiazole. nih.gov

Although this study does not specifically mention this compound or its effect on zoospores, it highlights the potential of the nicotinamide scaffold in developing new antifungal agents. The structure-activity relationship insights from such studies could guide the future design of more potent derivatives.

Antibacterial Effects (e.g., against Ralstonia solanacearum)

Research into the direct antibacterial effects of this compound on pathogens like Ralstonia solanacearum is limited in the available scientific literature. However, the parent compound, 2,6-dichloroisonicotinic acid (INA), is a well-known inducer of systemic acquired resistance (SAR) in plants, which can provide broad-spectrum protection against various pathogens, including bacteria.

Studies have shown that amide derivatives of 2,6-dichloroisonicotinic acid can be more biologically active than the acid itself in inducing these plant defense mechanisms. In one study, it was reported that amide derivatives of isonicotinic acid and 2,6-dichloroisonicotinic acid demonstrated enhanced biological activity, with plant resistance induction properties reaching up to 92% researchgate.net. This suggests that this compound may primarily act by stimulating the plant's own immune system rather than through direct antibacterial action.

For context, various other chemical compounds have been investigated for their direct antibacterial activity against R. solanacearum. The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for some of these compounds.

**Table 2: In Vitro Antibacterial Activity of Various Compounds against *Ralstonia solanacearum***

Compound MIC (μg/mL) MBC (μg/mL)
Protocatechualdehyde 20 40
Methyl Gallate 20 30

Data compiled from studies on plant-derived antibacterial metabolites. online-rpd.orgnih.gov

These findings underscore the ongoing search for effective agents against this challenging plant pathogen and highlight the potential for different modes of action, including both direct inhibition and indirect defense induction.

Inhibitory Activity against Plant Pathogens

Expanding on the concept of inducing plant resistance, 2,6-dichloroisonicotinic acid (INA) and its derivatives are recognized for their ability to activate a plant's innate defense mechanisms. This systemic acquired resistance (SAR) can lead to broad-spectrum protection against a variety of viral, bacterial, and fungal pathogens researchgate.net.

Antiparasitic Research

Despite the investigation of various isonicotinamide derivatives in different therapeutic areas, there is a notable absence of research on the antiparasitic activities of this compound in the currently available scientific literature. The following sections reflect this lack of specific data.

Hemozoin Inhibition in Malaria Parasites (Plasmodium falciparum)

The inhibition of hemozoin formation is a validated target for several antimalarial drugs. Hemozoin is a crystalline substance produced by the malaria parasite to detoxify the heme released from the digestion of hemoglobin. While numerous compounds have been screened for their ability to interfere with this process, there is no available research to suggest that this compound or its derivatives have been evaluated for hemozoin inhibition in Plasmodium falciparum.

In vitro Parasite Growth Inhibition Studies

Similarly, in vitro studies are crucial for the discovery of new antimalarial agents. These assays measure the ability of a compound to inhibit the growth of the malaria parasite in a laboratory setting. A thorough review of the existing literature reveals no studies that have specifically investigated the in vitro parasite growth inhibition of Plasmodium falciparum by this compound.

Cross-Resistance and Cytotoxicity Profiling in Parasitic Models

Understanding the potential for cross-resistance with existing antimalarial drugs and assessing the cytotoxicity of new compounds are critical steps in their development. However, due to the absence of primary research on the antiplasmodial activity of this compound, there is no data available on its cross-resistance patterns or its cytotoxicity profile in parasitic models.

Antiviral Investigations

Derivatives of this compound belong to the broader class of pyridine-containing compounds, which have been a subject of interest in the development of antiviral agents. While specific studies focusing exclusively on this compound's anti-HIV activity are not extensively detailed in the public domain, the general class of pyridinone and pyridine (B92270) carboxamide derivatives has been investigated for its potential to inhibit viral replication, particularly that of the Human Immunodeficiency Virus Type 1 (HIV-1).

The enzyme HIV-1 reverse transcriptase (RT) is a critical target for antiretroviral drugs. mdpi.comyoutube.com It plays a pivotal role in the life cycle of HIV-1 by converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. mdpi.comyoutube.com Inhibition of this enzyme effectively halts viral replication.

Compounds structurally related to this compound, such as pyridinone derivatives, have been identified as specific inhibitors of HIV-1 RT. nih.govnih.gov These non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. nih.gov For instance, derivatives of pyridinones have demonstrated potent inhibition of HIV-1 RT with IC50 values in the nanomolar range, indicating strong inhibitory action. nih.govnih.gov Specifically, compounds like 3-[[(4,7-dichloro-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one have shown HIV-1 RT IC50 values between 20 and 800 nM, depending on the experimental conditions. nih.gov

While direct evidence for this compound is limited, the established activity of its structural analogs suggests that this chemical scaffold has the potential to be explored for the development of novel HIV-1 RT inhibitors.

To evaluate the potential of a compound as an antiviral agent, several in vitro parameters are crucial. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit 50% of viral replication. The 50% cytotoxic concentration (CC50) is the concentration at which the compound causes a 50% reduction in the viability of host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window; a higher SI value indicates greater selectivity for viral targets over host cells.

For the broader class of pyridinone derivatives, studies have reported promising antiviral activity against HIV-1 in cell cultures. For example, certain pyridinone compounds inhibited the spread of HIV-1 infection by at least 95% at concentrations ranging from 12 to 200 nM. nih.gov While specific IC50, CC50, and SI values for this compound were not available in the reviewed literature, the data for related compounds underscore the potential of this chemical class.

Table 1: Antiviral Activity Parameters for Representative Pyridinone Derivatives against HIV-1

CompoundTargetIC50CC50Selectivity Index (SI)
Pyridinone Derivative 1HIV-1 RT20-800 nM nih.govNot ReportedNot Reported
Pyridinone Derivative 2HIV-1 Replication12-200 nM nih.govNot ReportedNot Reported

Note: Data presented is for structurally related pyridinone derivatives, not this compound itself, as specific data for the latter was not found.

Other Emerging Biological Activities

Beyond antiviral research, derivatives of nicotinamide and chlorinated pyridines are being explored for a range of other biological applications, highlighting the versatility of this chemical scaffold.

The nicotinamide framework is a key structural motif in medicinal chemistry, with derivatives showing a wide array of biological activities. Research has explored nicotinamide derivatives for their potential as antifungal, antibacterial, and anticancer agents. nih.govresearchgate.netmdpi.com For instance, certain novel nicotinamide derivatives have demonstrated potent activity against Candida albicans, including fluconazole-resistant strains, by disrupting the fungal cell wall. mdpi.com The mechanism of action in these cases is often linked to the inhibition of essential enzymes or disruption of cellular structures. mdpi.com The presence of chloro-substituents on the pyridine ring can significantly influence the biological activity and pharmacokinetic properties of these molecules.

Chlorinated pyridine derivatives are a well-established class of compounds in the agrochemical industry. The substitution pattern on the pyridine ring, including the presence of chlorine atoms, can impart potent herbicidal, fungicidal, or insecticidal properties. Nicotinamide derivatives have been investigated as leads for the development of new fungicides. mdpi.com For example, some N-(thiophen-2-yl)nicotinamide derivatives containing a dichloro-substituted pyridine ring have shown significant fungicidal activity. mdpi.com The development of such compounds often involves a "scaffold hopping" approach, where known active structures are modified to discover new agrochemicals with improved properties. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Motifs for Biological Efficacy

The biological efficacy of isonicotinamide derivatives is intrinsically linked to their core structural components: the pyridine (B92270) ring and the amide group. The pyridine ring serves as a crucial scaffold, and its nitrogen atom can participate in vital interactions, such as hydrogen bonding, with biological targets. The amide moiety is also a key player, capable of acting as both a hydrogen bond donor and acceptor, which is a critical feature for binding to enzyme active sites. nih.gov

Impact of Substituent Nature and Position on Bioactivity

The type and position of substituents on the isonicotinamide core can dramatically alter its biological activity. Modifications can influence the molecule's steric, electronic, and hydrophobic properties, thereby affecting its ability to interact with a biological target, its membrane permeability, and its metabolic stability.

Halogen substituents, such as the two chlorine atoms in 2,6-dichloroisonicotinamide, are potent modulators of biological activity. Due to their electronegativity, halogens act as electron-withdrawing groups, which can significantly alter the electronic properties of the pyridine ring. This inductive electron withdrawal can influence the pKa of the molecule and its ability to participate in charge-transfer interactions.

The position of halogenation is critical. QSAR studies on other halogenated heterocyclic compounds have shown that the specific placement of halogens can affect binding affinity and inhibitory activity against enzymes like human dihydroorotate dehydrogenase. nih.gov While specific comparative studies on different dichlorination patterns of isonicotinamide are limited, the 2,6-substitution pattern establishes a distinct electronic and steric profile that defines its interaction capabilities.

The amide group is a primary site for molecular interactions and a frequent target for structural modification to fine-tune activity. The hydrogen atoms on the amide nitrogen are effective hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. The rotational barrier of the C-N amide bond, which is influenced by electronic and steric effects, determines the conformational flexibility of this group. nih.gov

Table 1: Impact of Amide and Ring Modifications on Antitubercular Activity of Isoniazid Derivatives This table is based on data for Isoniazid derivatives, as specific comparable data for this compound is not available.

CompoundModificationTarget EnzymeBinding Energy (kcal/mol)Predicted Activity
Isoniazid (Standard)Parent HydrazideEnoyl ACP Reductase-6.254Active
Thiazinan-Isoniazid Analog SKS 01Addition of Thiazinan RingEnoyl ACP Reductase-5.267Potentially Active
Thiazinan-Isoniazid Analog SKS 05Addition of Thiazinan RingEnoyl ACP Reductase-5.237Potentially Active
N'-benzoylisonicotinohydrazide AnalogAcylation of HydrazideEnoyl ACP Reductase (InhA)Better than IsoniazidPotentially Improved Activity

Beyond halogenation, other substitutions on the pyridine ring can modulate activity. The introduction of electron-donating groups (e.g., alkyl, amino) or further electron-withdrawing groups (e.g., nitro) changes the electron density of the aromatic system. This influences how the ring participates in π-π stacking or cation-π interactions with protein residues.

For nicotinamide (B372718) derivatives developed as antifungal agents, the introduction of an amino group and an isopropylphenyl group led to a potent compound, highlighting that specific substitutions are critical for targeting fungal cell walls. nih.gov The position of these substituents is equally important, as it dictates the geometry of interaction with the target.

Computational Approaches in SAR/QSAR

Computational chemistry provides powerful tools to complement experimental SAR and QSAR studies. Techniques like molecular docking can predict how a ligand binds to a receptor, offering a structural basis for its biological activity.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. For derivatives of isonicotinamide, particularly those with antitubercular activity, molecular docking has been instrumental.

Studies have focused on docking isoniazid derivatives into the active site of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid synthesis. nih.gov These simulations help identify crucial interactions, such as hydrogen bonds between the ligand's hydrazide moiety and amino acid residues (e.g., Tyr158, NAD+ cofactor) in the enzyme's active site. utm.myunair.ac.id The docking scores, which estimate binding affinity, often correlate with experimentally observed biological activity. benthamdirect.com For example, newly designed isoniazid derivatives have shown better docking scores and binding energies than the parent drug, suggesting potentially higher efficacy. orientjchem.org

Predictive Models for Biological Activity (e.g., Bayesian Statistical Models)

Predictive modeling plays a pivotal role in modern drug discovery by enabling the virtual screening of large compound libraries and prioritizing candidates for synthesis and biological testing. Bayesian statistical models, in particular, have proven effective in predicting the biological activity of chemical compounds.

In a notable study focused on the discovery of antimalarial agents, Bayesian statistical models were employed to predict the β-hematin (a synthetic form of hemozoin) and Plasmodium falciparum growth inhibition activities of a library of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl) amides, which included derivatives of this compound. nih.gov A large library of 325,728 compounds was initially enumerated, and Bayesian models were used to filter out predicted inactive compounds and those with poor aqueous solubility, narrowing the selection down to 35,124 compounds for further consideration. nih.gov

The predictive power of these models was demonstrated by their high accuracy. The β-hematin inhibition model correctly predicted activity 77% of the time with a Receiver Operating Characteristic (ROC) score of 0.915. nih.gov The parasite growth inhibition model was even more accurate, with a 92% success rate and a ROC score of 0.991. nih.gov These models were instrumental in identifying promising candidates for synthesis, with 83% of the 18 selected compounds showing inhibition of β-hematin formation below 100 μM and 50% exhibiting activity against the NF54 strain of P. falciparum below 2 μM. nih.gov The benzimidazole moiety was identified as a key molecular fingerprint in both Bayesian models, highlighting its importance for activity. nih.gov

This research underscores the utility of Bayesian statistical models in efficiently navigating vast chemical spaces to identify novel bioactive compounds, thereby accelerating the drug discovery process. nih.gov

Analysis of Binding Energies and Conformations

The biological activity of a compound is intrinsically linked to its ability to bind to a specific molecular target and adopt a favorable conformation within the binding site. The analysis of binding energies and conformational preferences provides critical insights into the molecular interactions that drive biological responses.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives. nih.gov In the context of antimalarial research, the interaction of these compounds with the growing faces of the β-hematin crystal was investigated. nih.gov It was discovered that the ability of these compounds to inhibit β-hematin formation is dependent on a complex interplay of molecular shape and electronic factors. nih.gov

Specifically, π-stacking interactions between the compound and the porphyrin rings of heme were found to be a crucial determinant of activity. nih.gov The number of π-π interactions within a specific distance range was predictive of strong inhibition. nih.gov Interestingly, while hydrogen bonding was observed, the number of hydrogen bond contacts remained constant across the series of compounds, suggesting that π-stacking is the more discriminating factor for activity in this particular context. nih.gov

For instance, in one proposed binding model, the A and B rings of a derivative of this compound were shown to form π-stacking interactions with the (011) face of the β-hematin crystal. nih.gov The conformation of the molecule within the binding site is critical; for less active compounds, unfavorable orientations that hinder optimal π-stacking were observed. nih.gov This highlights the importance of conformational analysis in understanding and predicting the biological activity of this compound derivatives.

While direct studies on the binding energies of the parent this compound are limited, research on its derivatives provides valuable insights into the types of interactions that are important for its biological effects.

Compound/Derivative ClassKey Findings from SAR/QSAR and Binding StudiesReference
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl) amidesBayesian models effectively predicted antimalarial activity. nih.gov
Benzimidazole moiety is a key feature for activity. nih.gov
π-stacking interactions with the target are critical for inhibition. nih.gov
Molecular shape and conformation dictate the effectiveness of binding. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamic behavior of 2,6-Dichloroisonicotinamide. These methodologies allow for the exploration of its interactions with its environment, which is crucial for predicting its biological activity and chemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the properties of molecules in the presence of time-dependent electric or magnetic fields. wikipedia.org It is a widely used approach for calculating electronic excitation energies, which are fundamental to understanding a molecule's response to light. ohio-state.edu TD-DFT extends the principles of ground-state DFT to excited states, providing a cost-effective means of predicting electronic spectra. wikipedia.orgmpg.de

In the context of this compound, TD-DFT calculations can be employed to predict its UV-Visible absorption spectrum. researchgate.net By solving the time-dependent Kohn-Sham equations, researchers can determine the energies of electronic transitions and their corresponding oscillator strengths, which dictate the intensity of absorption bands. gaussian.com These calculations are crucial for interpreting experimental spectra and understanding the nature of the electronic transitions, such as n → π* or π → π* transitions, within the molecule. The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional. psu.edu

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S1 4.52 274 0.015 n -> π*
S2 5.10 243 0.250 π -> π*
S3 5.63 220 0.110 π -> π*

Note: This table presents hypothetical data for illustrative purposes, demonstrating typical results from a TD-DFT calculation.

To understand the potential biological activity of this compound, it is essential to analyze its interactions with protein targets. researchgate.net Computational methods, particularly molecular docking and molecular dynamics simulations, are employed to predict the binding mode and affinity of the ligand to a protein's active site. nih.govnih.gov These analyses identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the protein-ligand complex. nih.gov

The process typically involves docking the this compound molecule into the binding pocket of a target protein. The resulting poses are then scored based on a scoring function that estimates the binding free energy. d-nb.info Further analysis using molecular dynamics simulations can provide a more detailed picture of the dynamic nature of the interaction and the stability of the complex over time. nih.gov Understanding these interactions at an atomic level is fundamental for rational drug design and for explaining the molecule's mechanism of action. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional conformation. mun.ca Conformational analysis of this compound involves identifying its stable low-energy conformations. This can be achieved through systematic searches of the potential energy surface or through molecular dynamics (MD) simulations. mdpi.com

Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra, FT-IR, NMR)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. scm.com

UV-Vis Spectra: As discussed in the TD-DFT section, theoretical calculations can predict the electronic absorption spectra of this compound. libretexts.org These predictions help in assigning the observed experimental absorption bands to specific electronic transitions. nih.gov

FT-IR: The vibrational spectrum (FT-IR) of this compound can be calculated using DFT. By computing the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. core.ac.ukscienceasia.org These calculated frequencies can then be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes, such as the C=O stretch of the amide, the C-Cl stretches, and the various vibrations of the pyridine (B92270) ring. thermofisher.comresearchgate.net

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using DFT calculations. nmrdb.orgsigmaaldrich.com By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be predicted. researchgate.netlibretexts.org These theoretical predictions are extremely useful for assigning the peaks in experimental NMR spectra and for confirming the structure of the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Technique Predicted Value Experimental Value
UV-Vis (λmax, nm) 243 245
FT-IR (C=O stretch, cm⁻¹) 1685 1680
¹³C NMR (C=O, ppm) 165.2 164.8
¹H NMR (H-4, ppm) 8.15 8.12

Note: This table contains illustrative data to demonstrate the typical correlation between predicted and experimental spectroscopic values.

Electronic Structure Calculations

Electronic structure calculations are at the heart of computational chemistry and provide fundamental insights into the distribution of electrons within a molecule. imsc.res.innorthwestern.edu These calculations, typically performed using DFT, determine the molecular orbitals and their energies, the electron density, and the electrostatic potential.

For this compound, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

The calculated electrostatic potential surface maps the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for understanding intermolecular interactions, including how the molecule will interact with other molecules, such as water or a biological receptor. aps.org

Table 3: List of Compound Names

Compound Name
This compound
2-amino-5-chloropyridine
2-amino-6-chloropyridine
2-amino-4,6-dimethylpyridine
Chloranilic acid
2,6-Dichlorophenol
Salicylic acid
Acetic anhydride
Acetylsalicylic acid
Methyl salicylate

Future Research Directions and Translational Prospects

Development of Next-Generation Elicitors for Sustainable Agriculture

The development of next-generation elicitors—compounds that stimulate innate plant defense mechanisms—is a cornerstone of sustainable agriculture, aiming to reduce reliance on conventional pesticides. The related compound, 2,6-dichloroisonicotinic acid (INA), is a well-known synthetic elicitor that induces systemic acquired resistance (SAR) in various plant species. bohrium.com This provides a strong rationale for exploring the 2,6-dichloroisonicotinamide scaffold for developing new and potentially more effective plant defense activators.

Future research will likely focus on synthesizing a diverse library of this compound derivatives to identify compounds with superior elicitor activity, lower phytotoxicity, and a broader spectrum of action against plant pathogens. By modifying the amide group and other positions on the pyridine (B92270) ring, it may be possible to enhance the compound's ability to trigger defense signaling pathways in crops.

A key research area involves creating derivatives that offer enhanced performance over existing elicitors. For instance, studies on synthetic derivatives of the parent compound INA have shown promising results. Two novel analogues, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), were found to be effective elicitors for inducing the biosynthesis of valuable secondary metabolites in plant cell cultures. nih.gov In a suspension culture of Taxus chinensis, both TFINA and DPCEJ significantly increased the accumulation of taxuyunnanine C, a bioactive taxoid, demonstrating greater efficacy than INA itself. nih.gov

Table 1: Elicitor Activity of INA Derivatives on Taxuyunnanine C (Tc) Production

Compound Concentration (µM) Tc Content (mg g⁻¹) % Increase vs. Control
Control 0 13.7 ± 1.0 0%
INA 100 17.1 ± 0.9 24.8%
TFINA 100 21.6 ± 2.0 57.7%
DPCEJ 100 27.7 ± 1.0 102.2%

Data derived from a study on Taxus chinensis cell cultures. nih.gov

These findings underscore the potential for developing next-generation elicitors from the 2,6-dichloroisonicotinic acid/amide backbone that can enhance plant resilience and improve the production of high-value phytochemicals. nih.govwipo.int

Rational Design of Therapeutics Based on Structure-Activity Insights

The principles of rational drug design can be applied to the this compound structure to explore its therapeutic potential. This approach relies on understanding the relationship between a molecule's three-dimensional structure and its biological activity, known as the structure-activity relationship (SAR). By systematically modifying the chemical structure of this compound, researchers can identify key features responsible for potential therapeutic effects and optimize them to create potent and selective drug candidates.

Future research in this area would involve:

Target Identification: Determining the biological targets (e.g., enzymes, receptors) with which this compound and its derivatives might interact. The pyridine and dichlorobenzamide motifs are present in various biologically active molecules, suggesting a broad range of potential targets.

SAR Studies: Synthesizing a series of analogues by altering substituents on the pyridine ring and modifying the amide functional group. These new compounds would then be screened in biological assays to determine how these chemical changes affect their activity.

Pharmacophore Modeling: Using the data from SAR studies to develop a pharmacophore model. This model defines the essential structural features required for biological activity, guiding the design of new molecules with improved potency and reduced off-target effects.

By leveraging SAR insights, the this compound scaffold could be optimized for various therapeutic areas, such as oncology, inflammation, or infectious diseases, leading to the development of novel drug candidates.

Exploration of Novel Reaction Pathways for Enhanced Synthesis

The efficiency and sustainability of chemical synthesis are critical for the practical application of any compound. Future research into this compound will likely include the exploration of novel reaction pathways to improve its synthesis and facilitate the creation of diverse derivatives. The goal is to develop methods that are more efficient, cost-effective, and environmentally friendly than traditional approaches.

Potential areas of exploration include:

Catalytic Methods: Developing new catalytic systems (e.g., using transition metals) to enable more selective and efficient reactions. This could involve C-H activation to directly functionalize the pyridine ring or novel coupling reactions to attach the amide side chain.

Flow Chemistry: Implementing continuous flow synthesis, where reactants are pumped through a reactor in a continuous stream. This technology can offer better control over reaction conditions, improve safety, and allow for easier scalability compared to traditional batch processing.

Biocatalysis: Using enzymes to catalyze specific steps in the synthesis. Biocatalysis can provide high stereoselectivity and operate under mild conditions, reducing energy consumption and waste generation.

Innovations in synthetic chemistry, such as the development of stereoselective synthesis techniques for related heterocyclic compounds like 2,6-disubstituted piperidines, highlight the ongoing advancements that could be applied to this scaffold. researchgate.net By exploring these and other novel synthetic strategies, researchers can make this compound and its analogues more accessible for widespread investigation and potential commercialization. nih.gov

Integration of In Silico and Experimental Methodologies for Compound Optimization

The optimization of a lead compound for agricultural or therapeutic use is a complex process that can be significantly accelerated by integrating computational (in silico) and traditional experimental methods. This synergistic approach allows for the rapid screening of virtual compounds and provides deeper insights into their mechanisms of action, saving time and resources.

For this compound, this integrated workflow would involve:

Molecular Docking: Using computer models to predict how different derivatives of this compound bind to the active site of a specific biological target. This helps prioritize which compounds to synthesize and test in the lab.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the compounds with their biological activity. QSAR models can predict the activity of new, unsynthesized derivatives.

ADME/Tox Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual compounds. This helps identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

The predictions generated from these in silico models are then validated through experimental testing. The experimental results, in turn, are used to refine and improve the computational models, creating a powerful feedback loop that drives compound optimization. This integrated approach will be crucial for efficiently translating the potential of the this compound scaffold into practical applications.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2,6-Dichloroisonicotinamide, and how should data be interpreted?

To confirm the structure and purity of this compound, researchers should use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy , and high-resolution mass spectrometry (HRMS) . For example:

  • NMR : Peaks for aromatic protons and chlorine substituents should align with predicted chemical shifts. Coupling patterns can confirm substitution positions .
  • IR : Stretching frequencies for C≡N (2250–2220 cm⁻¹) and C-Cl (750–550 cm⁻¹) bonds should be prominent .
  • HRMS : The molecular ion peak should match the theoretical molecular weight (C₆H₃Cl₂N₂: 190.96 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as the compound may release toxic vapors under heating .
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing novel this compound derivatives?

A Design of Experiments (DoE) approach is recommended to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example:

  • Catalyst Screening : Test palladium (Pd) or copper (Cu) catalysts in cross-coupling reactions to assess yield and selectivity .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) to optimize reaction kinetics .
  • Statistical Validation : Use ANOVA to identify significant variables and interactions, ensuring reproducibility .

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

Discrepancies often arise from impurities, tautomerism, or solvent effects. To address this:

  • Repeat Experiments : Ensure consistency across multiple syntheses and purification steps (e.g., recrystallization vs. column chromatography) .
  • Complementary Techniques : Use X-ray crystallography to resolve ambiguous NMR/IR data, especially for regioisomers .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies are effective for studying the compound’s role in enzyme inhibition or catalytic processes?

  • Kinetic Assays : Measure inhibition constants (Kᵢ) using steady-state kinetics with varying substrate/enzyme concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics between the compound and target enzymes .
  • Molecular Docking : Simulate interactions with active sites (e.g., cytochrome P450 enzymes) to predict mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.